molecular formula C19H27N3O4 B593350 N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester CAS No. 1890250-14-2

N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester

Cat. No. B593350
CAS RN: 1890250-14-2
M. Wt: 361.4
InChI Key: HYDHCGXHDBEZCS-INIZCTEOSA-N
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Description

“N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester” is a compound with the CAS Number: 1890250-14-2. Its IUPAC name is methyl (1- (5-hydroxypentyl)-1H-indazole-3-carbonyl)-L-valinate . It has a molecular weight of 361.44 .


Molecular Structure Analysis

The Inchi Code for the compound is 1S/C19H27N3O4/c1-13(2)16(19(25)26-3)20-18(24)17-14-9-5-6-10-15(14)22(21-17)11-7-4-8-12-23/h5-6,9-10,13,16,23H,4,7-8,11-12H2,1-3H3,(H,20,24)/t16-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 361.44 .

Scientific Research Applications

Perovskite Solar Cells

The compound has been utilized in the synthesis of polymers for electron-extraction layers in perovskite solar cells . These solar cells are a promising area of research due to their high efficiency and low production costs. The specific polymer synthesized using a derivative of this compound exhibits good transparency, solubility, and resistance to solvents, which are crucial properties for the stability and efficiency of solar cells.

Synthetic Cannabinoid Metabolism

Research has shown that derivatives of this compound, such as AB-PINACA and its fluorinated analogs, are metabolized in the human body to produce various metabolites . Understanding the metabolism of synthetic cannabinoids can aid in the development of therapeutic agents and the detection of these substances in forensic toxicology.

Cancer Treatment

Indole derivatives, which include the core structure of this compound, have been studied for their potential applications in treating cancer . These compounds can interact with biological systems in ways that may inhibit the growth of cancer cells, making them a focus of medicinal chemistry research.

Microbial Infection Treatment

The antibacterial and antifungal properties of indole derivatives make them candidates for developing new treatments for microbial infections . Research into these properties could lead to the discovery of novel antibiotics and antifungal agents.

Treatment of Disorders

Indole derivatives are also being explored for their potential to treat various disorders in the human body . This includes neurological disorders, where modulation of certain pathways by indole compounds could provide therapeutic benefits.

Drug Standards and Environmental Analysis

The compound’s derivatives are used in creating standards for drug testing and environmental analysis . These standards are essential for accurate measurement and detection of substances in clinical and environmental samples.

Material Chemistry

The compound’s derivatives are valuable in material chemistry, particularly in the synthesis of polymers with specific properties for industrial applications . This includes creating materials with particular electrical, mechanical, or chemical properties.

Novel Psychoactive Substances Control

Understanding the metabolism and effects of compounds related to this one is crucial in controlling novel psychoactive substances . This research can inform legal and health authorities about the risks associated with these substances and aid in the development of regulations.

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found at the provided link .

properties

IUPAC Name

methyl (2S)-2-[[1-(5-hydroxypentyl)indazole-3-carbonyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-13(2)16(19(25)26-3)20-18(24)17-14-9-5-6-10-15(14)22(21-17)11-7-4-8-12-23/h5-6,9-10,13,16,23H,4,7-8,11-12H2,1-3H3,(H,20,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDHCGXHDBEZCS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145265
Record name Methyl N-{[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester

CAS RN

1890250-14-2
Record name L-Valine, N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1890250-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-{[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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